molecular formula C14H13N5O2 B2475005 2-(4-Oxo-1-p-tolyl-1,4-dihydro-pyrazolo[3,4-d]pyrimidin-5-yl)-acetamide CAS No. 841212-04-2

2-(4-Oxo-1-p-tolyl-1,4-dihydro-pyrazolo[3,4-d]pyrimidin-5-yl)-acetamide

Cat. No.: B2475005
CAS No.: 841212-04-2
M. Wt: 283.291
InChI Key: WZGCZUAYIBWZAN-UHFFFAOYSA-N
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Description

2-(4-Oxo-1-p-tolyl-1,4-dihydro-pyrazolo[3,4-d]pyrimidin-5-yl)-acetamide is a useful research compound. Its molecular formula is C14H13N5O2 and its molecular weight is 283.291. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

2-Cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide, a compound related to the specified chemical, has been used as a key intermediate in synthesizing new heterocycles with potential antimicrobial properties. These compounds have demonstrated efficacy as antimicrobial agents (Bondock et al., 2008).

Antitumor Activity

In the field of anticancer research, derivatives of 2-(4-Oxo-1-p-tolyl-1,4-dihydro-pyrazolo[3,4-d]pyrimidin-5-yl)-acetamide have been explored. Notably, certain derivatives have shown promising antitumor activity against human breast adenocarcinoma cell lines, indicating potential for developing new cancer treatments (El-Morsy et al., 2017).

Inhibitory Activity Against 5-Lipoxygenase

A series of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones, closely related to the compound , have been synthesized and evaluated for their inhibitory activity against 5-lipoxygenase. This enzyme is implicated in various inflammatory and allergic processes, suggesting potential therapeutic applications (Rahmouni et al., 2016).

Antioxidant Activity

Compounds incorporating the pyrazolo[3,4-d]pyrimidin-4-one moiety, which is structurally related to the specified compound, have been synthesized and evaluated for their antioxidant properties. Some derivatives exhibited antioxidant activity comparable to ascorbic acid, highlighting potential applications in combating oxidative stress (El‐Mekabaty, 2015).

Neuroinflammation Imaging

Novel pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated as ligands for the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammatory processes. These studies include the development of fluorine-18 radiolabeled compounds for positron emission tomography (PET) imaging in neuroinflammation models (Damont et al., 2015).

Properties

IUPAC Name

2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O2/c1-9-2-4-10(5-3-9)19-13-11(6-17-19)14(21)18(8-16-13)7-12(15)20/h2-6,8H,7H2,1H3,(H2,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZGCZUAYIBWZAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001327752
Record name 2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001327752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

10.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49646563
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

841212-04-2
Record name 2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001327752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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